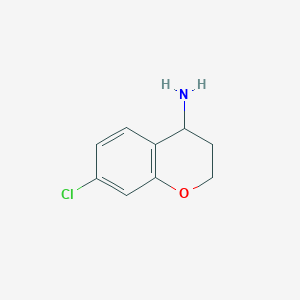

7-Chlorochroman-4-amine

説明

Significance of Chroman Derivatives in Heterocyclic Chemistry

Chroman, a heterocyclic compound, consists of a dihydropyran ring fused to a benzene (B151609) ring. Its derivatives are integral to a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. nih.gov The chroman-4-one scaffold, a direct precursor to chroman-4-amines, is a privileged structure in drug discovery and a versatile building block in organic synthesis. researchgate.netresearchgate.net The structural diversity inherent in the chroman framework allows for extensive modification, leading to compounds with varied pharmacological profiles. nih.gov This versatility has cemented the importance of chroman derivatives in the field of medicinal chemistry. nih.govtandfonline.com

The chromone (B188151) scaffold, closely related to chroman, is also recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. nih.gov These activities include potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov The development of various synthetic strategies has further enhanced the accessibility and diversification of chromone and chroman derivatives. nih.gov

Contextualizing 7-Chlorochroman-4-amine within Privileged Scaffolds

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a template for the development of novel bioactive compounds. cncb.ac.cnacs.org The chroman and chromone skeletons are prime examples of such scaffolds. nih.govnih.govcncb.ac.cnacs.org

Overview of Research Trajectories for Chroman-4-amine (B2768764) Derivatives

Research into chroman-4-amine derivatives is multifaceted, exploring their potential in various scientific domains. A significant area of investigation is their application in medicinal chemistry. For instance, derivatives of chroman-4-amine have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. core.ac.uk

The synthesis of these derivatives is a key research focus, with efforts directed towards developing efficient and enantioselective methods. gu.senih.gov Asymmetric synthesis is particularly important for producing specific stereoisomers, which can exhibit distinct biological activities. nih.gov The development of novel synthetic routes, including visible-light-driven photocatalysis, is expanding the accessible chemical space of chroman derivatives. frontiersin.org

Furthermore, the biological evaluation of chroman-4-amine derivatives is an active area of research. Studies have investigated their potential as enzyme inhibitors and their antiproliferative effects. For example, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. nih.gov The exploration of structure-activity relationships (SAR) is crucial in this context, aiming to understand how different substituents on the chroman scaffold influence biological activity. nih.govnih.gov

Table of Compound Properties:

| Property | Value |

| IUPAC Name | 7-chloro-3,4-dihydro-2H-chromen-4-amine |

| CAS Number | 763907-56-8 bldpharm.com |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

Structure

3D Structure

特性

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRTWXXJEXSHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of the 7 Chlorochroman 4 Amine Scaffold

Strategic Functionalization at Distinct Chroman Positions (C2, C3, C6, C8)

The chroman scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Strategic functionalization at the C2, C3, C6, and C8 positions of 7-chlorochroman-4-amine can lead to a diverse array of derivatives.

While direct C-H functionalization on the this compound scaffold is challenging, related chromanone systems provide insights into potential synthetic routes. For instance, the C3 position of chroman-4-ones can be brominated using agents like pyridinium (B92312) tribromide, and subsequent elimination can introduce a double bond, forming a chromone (B188151). This chromone can then be subjected to various addition reactions. Although not directly demonstrated on the this compound, such strategies on related intermediates could provide access to C3-functionalized analogs.

Functionalization of the aromatic ring at the C6 and C8 positions is often achieved through electrophilic aromatic substitution on precursor molecules like 7-chlorochroman-4-one. Halogenation, nitration, and Friedel-Crafts reactions can introduce handles for further diversification. For example, bromination at the C6 and C8 positions of chroman-4-ones has been reported, creating sites for subsequent cross-coupling reactions. nih.gov

Synthesis of Novel Chroman-4-amine (B2768764) Conjugates and Hybrid Architectures

The primary amine at the C4 position of this compound is a key handle for derivatization, enabling the synthesis of a wide range of conjugates and hybrid molecules.

Formation of N-Substituted Amine Derivatives (e.g., Ureas, Thioureas)

The nucleophilic nature of the C4-amino group facilitates the straightforward synthesis of N-substituted derivatives such as ureas and thioureas. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of a molecule.

The reaction of this compound with isocyanates or isothiocyanates provides a direct route to the corresponding ureas and thioureas. These reactions are typically high-yielding and can be performed under mild conditions. A variety of isocyanates and isothiocyanates, bearing different alkyl or aryl substituents, can be employed to generate a library of diverse derivatives. Mechanochemical methods, such as ball milling, have also been shown to be effective for the synthesis of ureas and thioureas, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. wikipedia.org

| Reagent | Product | Reaction Type |

| Isocyanate (R-N=C=O) | N-(7-chlorochroman-4-yl)-N'-R-urea | Nucleophilic Addition |

| Isothiocyanate (R-N=C=S) | N-(7-chlorochroman-4-yl)-N'-R-thiourea | Nucleophilic Addition |

Integration into Peptidomimetic Frameworks

The incorporation of constrained scaffolds like this compound into peptide sequences is a common strategy in the design of peptidomimetics. acsgcipr.org These structures aim to mimic the secondary structures of peptides, such as β-turns, and can lead to compounds with improved metabolic stability and oral bioavailability.

The primary amine of this compound can serve as a starting point for peptide synthesis, where it can be coupled to amino acids or peptide fragments using standard peptide coupling reagents. Solid-phase peptide synthesis (SPPS) techniques can also be adapted to incorporate this scaffold. masterorganicchemistry.com This allows for the systematic construction of complex peptidomimetics with the this compound core acting as a conformational constraint.

Exploration of Spirocyclic and Fused-Ring Chroman-4-amine Derivatives

To explore novel three-dimensional chemical space, the this compound scaffold can be elaborated into more complex spirocyclic and fused-ring systems.

Spirocyclic compounds containing the chroman core have shown interesting biological activities. researchgate.netnih.gov The synthesis of spiro[chroman-4,X]-amines from a 7-chlorochroman-4-one precursor is a viable strategy. For instance, the Kabbe condensation of a substituted 2-hydroxyacetophenone (B1195853) with a cyclic ketone, such as N-Boc-piperidin-4-one, in the presence of a base like pyrrolidine, can yield spirochromanones. researchgate.net Subsequent reductive amination of the resulting spiro-ketone would provide the desired spiro[chroman-4,X]-amine.

Fused-ring systems can be constructed through intramolecular cyclization reactions of appropriately functionalized this compound derivatives. nih.gov For example, if a reactive group is introduced at the C5 position of the chroman ring, an intramolecular reaction with a substituent on the C4-amine could lead to the formation of a new ring fused to the chroman core. While specific examples starting from this compound are not prevalent in the literature, general methodologies for the synthesis of fused seven-membered ring systems, such as base-induced ring expansion, could potentially be adapted. organic-chemistry.org

Advanced Coupling Reactions for Scaffold Diversification

Modern cross-coupling reactions provide powerful tools for the diversification of the this compound scaffold, particularly at the aromatic chloro-substituent.

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The chlorine atom at the C7 position of the chroman ring, although less reactive than bromine or iodine, can participate in these reactions under optimized conditions.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the C7-chloro position with a wide range of primary and secondary amines, leading to the synthesis of 7-amino substituted chroman-4-amine derivatives. wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. acsgcipr.org

Suzuki Coupling: The Suzuki coupling enables the formation of a new carbon-carbon bond by reacting the C7-chloro position with an organoboron reagent, such as a boronic acid or ester. nih.gov This reaction is highly versatile and allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C7 position.

Sonogashira Coupling: This reaction involves the coupling of the C7-chloro position with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated chroman derivative. organic-chemistry.orgwikipedia.org These alkyne-containing products can serve as versatile intermediates for further transformations.

| Reaction Name | Coupling Partner | Bond Formed |

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N |

| Suzuki Coupling | Boronic Acid (R-B(OH)2) | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C |

Reformatsky-Type Reactions for Carbon-Carbon Bond Formation

The Reformatsky reaction and its variants represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of β-hydroxy esters and β-amino esters. While direct application of the classical Reformatsky reaction to an amine like this compound is not feasible due to the nucleophilic nature of the amino group, its derivatization into an appropriate electrophilic substrate opens up possibilities for Reformatsky-type transformations. Specifically, conversion of the primary amine to an imine functionality allows for the use of the scaffold in aza-Reformatsky reactions.

The aza-Reformatsky reaction involves the addition of a zinc enolate of an α-halo ester to an imine. This reaction is a valuable method for the synthesis of β-amino esters, which are important structural motifs in many biologically active compounds. For the this compound scaffold, this would first involve the condensation of the primary amine with an aldehyde or a ketone to form the corresponding N-substituted chroman-4-imine.

This in situ or pre-formed imine can then be subjected to aza-Reformatsky conditions. The reaction would proceed by the nucleophilic addition of the organozinc reagent, generated from an α-haloester and zinc metal, to the electrophilic carbon of the imine C=N double bond. Subsequent hydrolysis of the resulting zinc-amido intermediate yields the desired β-amino ester derivative.

Recent advancements in this area have focused on the development of catalytic and enantioselective aza-Reformatsky reactions, particularly with cyclic imines. beilstein-journals.orgnih.gov The use of chiral ligands in conjunction with the zinc reagent can induce high levels of stereocontrol, leading to the formation of chiral β-amino esters with a new stereocenter at the C4 position of the chroman ring. acs.orgresearchgate.net Given that the reaction with cyclic ketimines can generate a quaternary stereocenter with excellent enantioselectivity, this approach holds significant potential for the stereocontrolled synthesis of complex this compound derivatives. nih.govresearchgate.net

A plausible reaction scheme for a diastereoselective aza-Reformatsky reaction starting from this compound is outlined below. The primary amine is first converted to a chiral N-sulfinyl imine, which then directs the stereoselective addition of the Reformatsky reagent.

Table 1: Plausible Aza-Reformatsky Reaction of a 7-Chlorochroman-4-imine Derivative

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | R-CHO (Aldehyde) | Acid or Lewis Acid Catalyst | N-alkylidene-7-chlorochroman-4-amine |

| 2 | N-alkylidene-7-chlorochroman-4-amine | BrCH₂CO₂Et (Ethyl bromoacetate) | 1. Zn, THF or other suitable solvent2. Aqueous workup | Ethyl 2-((7-chloro-3,4-dihydro-2H-chromen-4-yl)(R-amino))acetate |

The reaction conditions, such as the choice of solvent, temperature, and the specific zinc source (e.g., Zn, ZnMe₂, Zn-Cu couple), can be optimized to improve the yield and selectivity of the reaction. beilstein-journals.orgresearchgate.net The nature of the α-halo ester and the substituent on the imine nitrogen also play a crucial role in the outcome of the reaction. The resulting β-amino esters are versatile intermediates that can be further elaborated into a variety of other functional groups and molecular architectures.

While no specific literature detailing the aza-Reformatsky reaction on an imine derived directly from this compound has been identified, the extensive research on aza-Reformatsky reactions with other cyclic imines provides a strong basis for the feasibility of this transformation on the this compound scaffold. beilstein-journals.orgnih.govresearchgate.net Such a reaction would provide a valuable route for the introduction of a carbon-based substituent at the C4 position, leading to the synthesis of novel and potentially biologically active derivatives.

Computational and Theoretical Investigations of 7 Chlorochroman 4 Amine and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations of Chroman Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The chroman scaffold, containing a dihydropyran ring fused to a benzene (B151609) ring, is not planar and can adopt several low-energy conformations. Conformational analysis is therefore crucial to identify the most stable spatial arrangements of the 7-Chlorochroman-4-amine scaffold.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of molecules like this compound. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the stability of different conformations and the transitions between them. For chromone (B188151) and chroman-4-one derivatives, MD simulations have been used to assess the stability of protein-ligand complexes. nih.gov For instance, simulations can reveal how the chroman ring puckers and how the amine group at the 4-position orients itself relative to the rest of the molecule. The stability of a docked ligand-protein complex can be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period, with values between 0.2 and 0.5 nm often indicating a stable interaction at the active site. nih.gov This analysis is critical for understanding how the molecule might present its key interacting features, such as the chlorine atom and the amine group, to a biological target.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netsemanticscholar.orgnih.govnih.gov DFT calculations are employed to determine optimized molecular geometries and to calculate various electronic descriptors. For chromone and chroman derivatives, DFT has been used to study fluorescence characteristics, structural properties, and reactivity. researchgate.netsemanticscholar.orgresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Chroman Scaffolds

| Derivative Class | Substituent Type | Typical HOMO-LUMO Gap (eV) | Implication |

| Hydroxychromones | Electron-donating (-OH) | Lower | Increased Reactivity |

| Alkylchromones | Weakly electron-donating | Moderate | Moderate Reactivity |

| Nitrochromones | Electron-withdrawing (-NO2) | Higher | Decreased Reactivity |

Note: The values presented are illustrative and depend on the specific molecule, DFT functional, and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netrsc.orgosti.gov It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. rsc.org The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate or near-neutral potentials.

For this compound, an MEP map would likely show a region of negative potential around the chlorine atom and the oxygen atom of the chroman ring, making these areas potential hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit a positive potential, identifying them as hydrogen bond donors. Such maps are crucial for understanding non-covalent interactions that underpin protein-ligand binding. rsc.orgnih.gov

Molecular Docking and Protein-Ligand Interaction Modeling (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.netsciencescholar.us This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular basis of a ligand's activity.

For derivatives based on the chroman scaffold, docking studies have successfully predicted binding modes and affinities for various targets. For example, chroman-4-one derivatives have been docked into the active site of enzymes like pteridine (B1203161) reductase 1 (PTR1), an anti-parasitic target. nih.gov These studies reveal key interactions, such as:

Hydrogen Bonding: The carbonyl group at the 4-position (or the amine group in this compound) can form crucial hydrogen bonds with amino acid residues like Arginine in the active site. nih.gov

π-π Stacking: The aromatic benzene ring of the chroman scaffold frequently engages in π-π stacking interactions with aromatic residues like Phenylalanine and Tryptophan. nih.gov

Hydrophobic Interactions: The chroman ring itself can fit into hydrophobic pockets lined by nonpolar amino acids. nih.gov

In the case of this compound, the chlorine atom can also participate in specific interactions, such as halogen bonding or hydrophobic interactions, which can enhance binding affinity and selectivity. Docking studies on chromone derivatives against targets like HERA protein and Peroxiredoxins have shown that binding energies can correlate well with in vitro cytotoxic and antioxidant activities, respectively. nih.gov

Table 2: Example of Key Interactions for Chroman Derivatives in Protein Active Sites

| Interaction Type | Ligand Feature | Interacting Protein Residue (Example) |

| Hydrogen Bond | Carbonyl Oxygen / Amine Hydrogen | Arginine, Serine |

| π-π Stacking | Benzene Ring of Chroman | Phenylalanine, Tryptophan, Tyrosine |

| Hydrophobic | Dihydropyran Ring | Leucine, Valine, Methionine |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwikipedia.orgcreative-biostructure.comnih.gov By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. creative-biostructure.commdpi.com For chromone derivatives, 3D-QSAR studies have been used to build predictive models for antioxidant activity, achieving high predictive correlation coefficients (e.g., r²_pred = 0.924). nih.gov

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of steric and electronic features (a pharmacophore) necessary for a molecule to interact with a specific biological target. nih.govdovepress.commdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.com A pharmacophore model for a series of chroman-4-amine (B2768764) derivatives would define the optimal spatial arrangement of the amine group (as a hydrogen bond donor/acceptor), the aromatic ring, and potentially the chlorine atom (as a hydrophobic or halogen bond-forming feature). This model can then be used to screen large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com

Computational Prediction of Molecular Properties for Scaffold Optimization (e.g., Ligand Efficiency)

In the lead optimization phase of drug discovery, it is crucial to improve the potency of a compound while maintaining favorable physicochemical properties. Computational methods can predict various properties to guide this process. researchgate.netresearchgate.net One important metric is Ligand Efficiency (LE), which assesses the binding affinity of a compound in relation to its size (typically the number of non-hydrogen atoms). wikipedia.orgtaylorandfrancis.comresearchgate.net It is calculated as the binding energy per heavy atom.

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

A high ligand efficiency value (a common threshold is around 0.3 kcal/mol per heavy atom) indicates that a molecule achieves its potency in a very size-efficient manner. researchgate.net This is a desirable characteristic for a lead compound, as it suggests that there is room for optimization without creating an overly large or "lipophilic" molecule that may have poor pharmacokinetic properties. For the this compound scaffold, computational predictions of binding affinity (from docking or more advanced methods) can be used to calculate LE. This allows chemists to evaluate different substitution patterns on the chroman ring, prioritizing those that significantly improve potency without disproportionately increasing molecular size, thus leading to more efficient and promising drug candidates. nih.govnih.gov

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 7 Chlorochroman 4 Amine Derivatives

Enzyme Inhibition Studies (In Vitro)

The enzymatic inhibition profile of 7-chlorochroman-4-amine derivatives has been explored against several classes of enzymes, revealing a potential for therapeutic applications in a variety of disease contexts.

Sirtuins (SIRTs) are a class of NAD+-dependent protein deacylases that have emerged as significant targets in drug discovery for aging-related diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net The seven human sirtuin isoforms (SIRT1-7) share a conserved catalytic domain but differ in their terminal extensions, leading to distinct substrate specificities and biological functions. mdpi.com

Research into chroman-4-one derivatives has identified them as potent and selective inhibitors of SIRT2. nih.govacs.org Studies have shown that these compounds exhibit high selectivity for SIRT2 over the phylogenetically similar isoforms SIRT1 and SIRT3. nih.govacs.org For instance, a series of substituted chroman-4-one derivatives demonstrated potent inhibition of SIRT2, with the most active compounds showing inhibitory concentrations in the low micromolar range. nih.gov These potent inhibitors were found to be completely SIRT2 selective, displaying less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. nih.gov The mechanism of inhibition is believed to involve competition with the acyl peptide substrate, targeting the unique acyl binding site of the enzyme. umn.edu The development of isoform-selective inhibitors is crucial, as different sirtuins can have opposing roles; for example, SIRT3 is considered to have tumor-suppressing functions, making non-selective inhibition potentially counterproductive. mdpi.com

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituent Positions | % Inhibition of SIRT2 at 200 μM | IC50 (μM) | Selectivity |

| Derivative 1 | 2-pentyl, 6,8-dibromo | >70% | 1.5 | High vs. SIRT1/SIRT3 |

| Derivative 2 | 2-, 6-, 8-positions | >70% | Low micromolar range | High vs. SIRT1/SIRT3 |

Data synthesized from research on substituted chroman-4-one derivatives, which are structurally related to the subject compound. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

Derivatives of amino-7,8-dihydro-4H-chromenone have been synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov In one study, a particular derivative, compound 4k, demonstrated significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive-type inhibitor, with a Ki value of 0.55 µM. nih.gov The structure-activity relationship (SAR) analysis showed that substitutions at various positions on the chromenone ring played a crucial role in enhancing inhibitory potency. For example, a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group at the R² position were found to improve interactions with the enzyme's binding site, leading to enhanced BChE inhibition. nih.gov In general, these derivatives showed a preference for BChE over AChE, which may be attributed to the larger active site of BChE that can accommodate bulkier substituents. nih.gov

Table 2: Cholinesterase Inhibition by Amino-7,8-dihydro-4H-chromenone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| 4c | BChE | 0.89 ± 0.24 | - |

| 4d | BChE | 1.19 ± 0.31 | - |

| 4f | BChE | 5.70 ± 0.68 | - |

| 4k | BChE | 0.65 ± 0.13 | Competitive |

| 4g | BChE | 13.06 ± 2.59 | - |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the metabolism of amine neurotransmitters and are important targets for treating neurological disorders like depression and Parkinson's disease. researchgate.netcriver.com The two isoforms share significant homogeneity but have different substrate and inhibitor preferences. criver.com

Structurally related compounds, such as 7-Chloro-4-nitrobenzofurazan (NBD-Cl), have been shown to be potent inhibitors of both MAO-A and MAO-B. nih.gov NBD-Cl competitively inhibited the oxidative deamination of substrates for both human placenta MAO-A and bovine liver MAO-B. nih.gov Other related structures, like certain chalcone (B49325) derivatives, have also demonstrated potent and selective inhibition of human MAO-B (hMAO-B). For example, 4-dimethylaminochalcone was found to be a potent hMAO-B inhibitor with an IC50 value of 0.029 µM and a high selectivity index (113.1) over hMAO-A. nih.gov Docking simulations suggest these chalcones form hydrogen bonds with Cys172 in the active site of MAO-B. nih.gov These findings suggest that the chroman scaffold, which is related to these structures, could be a promising backbone for the development of MAO inhibitors.

The versatility of the this compound scaffold extends to other enzymatic targets involved in infectious diseases.

Trypanosoma brucei rhodesiense : Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have been tested for their antiprotozoal activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. While their antitrypanosomal activities were reported as moderate, this indicates engagement with parasitic enzyme systems, potentially including trypanothione (B104310) reductase. nih.gov

SARS-CoV-2 Mpro : The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drugs. mdpi.commdpi.com In the search for Mpro inhibitors, a series of chloroquine (B1663885) analogs were designed, with 4-((7-chloroquinolin-4-yl)amino)phenol emerging as a promising candidate. nih.gov This compound, structurally related to the this compound core, was predicted to have an IC50 value of 12 nM and showed a strong binding affinity of -7.8 kcal/mol in molecular docking studies. nih.gov The development of such inhibitors is considered a viable strategy for creating antiviral treatments. nih.govnih.gov

In Vitro Antiproliferative Activity in Cellular Assays (Excluding Clinical Human Data)

Derivatives of this compound and related 7-chloro-4-aminoquinoline structures have been extensively evaluated for their cytotoxic effects against a range of human cancer cell lines.

The antiproliferative activity of these compounds has been demonstrated across multiple cancer types in vitro.

Breast Cancer : Several studies have reported the efficacy of these derivatives against breast cancer cell lines such as MCF-7 (human breast adenocarcinoma) and MDA-MB-231. nih.govmdpi.comresearchgate.net For example, new 7-chloro-4-aminoquinoline-benzimidazole hybrids showed cytotoxic activity against MCF-7 cells. mdpi.com Similarly, synthetic benzochromene derivatives were found to induce apoptosis in MCF-7, MDA-MB-231, and T-47D breast cancer cells. nih.gov

Lung Cancer : The cytotoxic potential of these compounds has also been observed in lung cancer cell lines. A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated, with some showing activity against the A549 lung cancer cell line. mdpi.comnih.gov

Colon Carcinoma : Derivatives have shown significant activity against human colorectal cancer cell lines, including HCT116, CaCo-2, and LoVo. mdpi.commdpi.commdpi.com Certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were tested against the CaCo-2 (human colorectal adenocarcinoma) cell line. mdpi.com In another study, sulfonyl N-oxide derivatives of 7-chloro-(4-thioalkylquinoline) demonstrated pronounced selectivity and cytotoxicity against HCT116 cells. mdpi.com Furthermore, a series of benzochromenopyrimidine derivatives exhibited good antitumor activity against both LoVo and HCT-116 cell lines, with some compounds being more active than standard chemotherapeutic agents like oxaliplatin. mdpi.com

Table 3: Antiproliferative Activity (GI50/IC50 in µM) of 7-Chloroquinoline/Chroman Derivatives in Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | GI50/IC50 (µM) |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | MCF-7 | Breast Adenocarcinoma | 0.6 - >100 |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | CaCo-2 | Colorectal Adenocarcinoma | 0.6 - >100 |

| 7-chloro-(4-thioalkylquinoline) sulfinyl/sulfonyl derivative | CCRF-CEM | Leukemia | 0.55 - 2.74 |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (81) | HCT116 | Colorectal Cancer | Not specified, but pronounced selectivity observed |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (81) | A549 | Lung Cancer | Not specified, but pronounced selectivity observed |

| Benzochromenopyrimidine derivative (3g) | LoVo | Colon Cancer | 11.79 |

| Benzochromenopyrimidine derivative (3g) | HCT-116 | Colon Cancer | >50 |

GI50 is the concentration for 50% growth inhibition; IC50 is the concentration for 50% inhibition. Values represent a range or a specific derivative from the cited studies. mdpi.commdpi.commdpi.com

Investigation of Cellular Mechanisms: Apoptosis Induction and DNA/RNA Integrity Perturbation

Research into the cellular effects of compounds structurally related to this compound has illuminated their potential as cytotoxic agents, particularly through the induction of apoptosis and interference with nucleic acid synthesis. A study on a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which share the 7-chloro-4-amino core structure, demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov

At concentrations higher than their IC₅₀ values, these derivatives were found to cause an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov Furthermore, the investigation confirmed that these compounds inhibit both DNA and RNA synthesis and are capable of inducing apoptosis in the CCRF-CEM cancer cell line. nih.gov The sulfonyl N-oxide derivatives within this series were generally found to exhibit higher cytotoxicity compared to their sulfanyl (B85325) and sulfinyl counterparts. nih.gov This suggests that the mechanism of action for these related compounds involves a multi-faceted attack on cellular proliferation, culminating in programmed cell death.

The ability of certain chemical agents to promote chemoresistance by disrupting DNA-damage-induced apoptosis is a critical area of study. nih.gov For instance, the RNA-binding protein ZCCHC4 has been shown to inhibit apoptosis in cancer cells, highlighting the intricate pathways that can be targeted to enhance the efficacy of cytotoxic compounds. nih.gov While not directly studied with this compound derivatives, these mechanisms provide a framework for understanding how such compounds might exert their anticancer effects.

Table 1: Effects of 7-Chloro-(4-thioalkylquinoline) Derivatives on Cancer Cells

| Compound Type | Observed Cellular Effect | Affected Cell Cycle Phase | Targeted Macromolecules | Reference |

|---|---|---|---|---|

| Sulfonyl N-oxide derivatives | Cytotoxicity, Apoptosis Induction | G0/G1 | DNA, RNA | nih.gov |

| Sulfanyl derivatives | Lower Cytotoxicity | Not specified | Not specified | nih.gov |

Receptor Interaction and Modulatory Effects (In Vitro)

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. The potential for this compound derivatives to act as receptor modulators is an area of significant interest.

Somatostatin (B550006) Receptor Agonism as β-Turn Mimetics

β-turns are crucial secondary structures in proteins that play a key role in protein folding and molecular recognition processes. nih.govresearchgate.net Molecules that can mimic the structure of a β-turn can act as inhibitors of protein-protein interactions or as agonists at peptide hormone receptors. nih.govnih.gov These mimics are designed to replicate the three-dimensional conformation of the four-amino-acid turn, thereby interacting with the target receptor. nih.govresearchgate.net

Somatostatin receptors (SSTRs) are a family of five G-protein-coupled receptors (SSTR1-5) that are activated by the peptide hormone somatostatin. nih.govnih.gov Agonists of these receptors have therapeutic applications in treating neuroendocrine tumors and other conditions by inhibiting hormone secretion and cell proliferation. nih.govnih.govmdpi.com The activation of SSTRs, particularly SSTR2, by cyclic peptide analogues like octreotide (B344500) is crucial for these therapeutic effects. researchgate.net Structural analysis reveals that interactions involving the β-turn residues of these analogues are critical for receptor binding and activation. researchgate.net While the concept of using β-turn mimetics to achieve somatostatin receptor agonism is a valid strategy in drug design, specific research directly demonstrating this mechanism for this compound derivatives is not extensively documented in the available literature.

Ligand Binding to Specific Biological Targets

Derivatives sharing the 4-amino-7-chloroquinoline scaffold have been identified as synthetic agonists for the nuclear receptor NR4A2. nih.gov This receptor is a promising drug target for developing neuroprotective therapeutics for Parkinson's disease. nih.gov The 4-amino-7-chloroquinoline structure is considered a critical framework for the activation of NR4A2. nih.gov These compounds have been shown to interact directly with the ligand-binding domain (LBD) of NR4A2, influencing both its function as a transcriptional activator of dopamine-related genes and as a repressor of pro-inflammatory genes in glial cells. nih.gov This dual function highlights the potential for these ligands to provide neuroprotection from inflammation-induced cell death. nih.gov

Table 2: Ligand Binding Profile of Related Chloroquinoline Derivatives

| Compound Class | Biological Target | Effect | Therapeutic Implication | Reference |

|---|

In Vitro Antimicrobial and Antiviral Activity

The search for new antimicrobial and antiviral agents is driven by the increasing challenge of drug resistance.

In terms of antimicrobial activity, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Several of these compounds exhibited activity in the low nanomolar range against both chloroquine-sensitive (NF54) and multiresistant (K1) strains. nih.gov Their activity against the resistant strain was notably less diminished compared to chloroquine itself, indicating a potential to overcome existing resistance mechanisms. nih.gov However, their activity against another protozoan, Trypanosoma brucei rhodesiense, was only moderate. nih.gov General studies on N-chloramine systems have also demonstrated their germicidal efficiency. nih.gov

Regarding antiviral properties, various studies have explored the potential of different chemical scaffolds. For instance, the nucleoside analog 7-deazaguanosine (B17050) has been shown to possess broad-spectrum antiviral activity against certain RNA viruses, an effect linked to its role as a biological response modifier. nih.gov Other research has evaluated amine-geldanamycin hybrids against the influenza virus, finding that they can inhibit viral propagation and absorption. semanticscholar.org Silydianin-rich extracts have demonstrated antiviral activity against several enterovirus strains, including EV71 and poliovirus. mdpi.com While these findings are on different classes of molecules, they underscore the continuous effort to identify novel compounds with antiviral efficacy. The direct antiviral activity of this compound itself has not been specifically detailed in the provided research.

Table 3: In Vitro Antiprotozoal Activity of 7-Chloroquinolin-4-amine Derivatives

| Organism | Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Plasmodium falciparum | NF54 (sensitive) | Active in low nanomolar range | nih.gov |

| Plasmodium falciparum | K1 (multiresistant) | Active in low nanomolar range; less resistance than chloroquine | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-chloroquinolin-4-amine |

| Chloroquine |

| 7-deazaguanosine |

| Octreotide |

| Silydianin |

Structure Activity Relationship Sar Studies and Scaffold Optimization

Impact of Substitution Patterns and Electronic Effects on Biological Efficacy and Selectivity

The biological activity of the 7-Chlorochroman-4-amine scaffold is profoundly influenced by the nature and position of substituents on both the chroman ring system and the 4-amino group. The electronic properties of these substituents play a critical role in modulating the molecule's interaction with its biological targets.

The chlorine atom at the 7-position is a key feature, contributing to the electronic landscape of the aromatic ring. Studies on related chroman-4-one derivatives have indicated that electron-withdrawing groups on the aromatic ring can be favorable for certain biological activities. mdpi.com In a broader context of 7-substituted compounds, such as 7-substituted harmine (B1663883) analogs, the introduction of various functional groups at this position has been shown to significantly alter biological outcomes, including kinase inhibition and cell proliferation. While direct SAR data for a wide range of substituents at the 7-position of this compound is not extensively documented in publicly available literature, research on analogous scaffolds provides valuable insights. For instance, in the closely related 4-aminoquinoline (B48711) series, the nature of the substituent at the 7-position is a critical determinant of antimalarial activity.

Substitutions on the 4-amino group also dramatically impact biological efficacy. The nature of the alkyl or aryl substituents can influence lipophilicity, hydrogen bonding capacity, and steric interactions within the binding pocket of a target protein. For example, in a series of gem-dimethylchroman-4-amine derivatives, variations in the substituents on the amino group led to a range of inhibitory activities against butyrylcholinesterase. Specifically, an 8-methoxy substituted chroman-4-amine (B2768764) demonstrated notable inhibitory activity. core.ac.uk

Interactive Table: Impact of Substitution on Biological Activity of Chroman Derivatives

| Compound/Scaffold | Position of Substitution | Substituent | Effect on Biological Activity |

| Chroman-4-one | 7 | Fluoro | Weak inhibitory activity |

| Chroman-4-one | Aromatic Ring | Electron-withdrawing groups | Generally favorable for inhibitory activity |

| gem-Dimethylchroman-4-amine | 8 | Methoxy (B1213986) | Enhanced inhibitory activity against butyrylcholinesterase |

| 4-Aminoquinoline | 7 | Various | Critical determinant of antimalarial activity |

Influence of Stereochemistry (e.g., S-configuration at C4) on Molecular Recognition and Activity

The carbon atom at the 4-position (C4) of the chroman ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (S)-7-Chlorochroman-4-amine and (R)-7-Chlorochroman-4-amine. The spatial arrangement of the amino group at this chiral center is crucial for molecular recognition and can lead to significant differences in biological activity between the enantiomers.

Biological systems are inherently chiral, and thus, the interaction of a small molecule with a protein target is often stereospecific. One enantiomer may exhibit significantly higher affinity and efficacy for a target compared to its mirror image. This is because the precise three-dimensional arrangement of atoms in the (S)- or (R)-configuration will determine how well the molecule fits into the chiral binding site of a protein, influencing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific studies detailing the differential activity of the (S) and (R) enantiomers of this compound are not widely available in the current literature, the principle of stereospecificity is well-established in medicinal chemistry. For many classes of chiral drugs, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or, in some cases, contribute to off-target effects. The synthesis of enantiomerically pure forms of this compound is therefore a critical step in elucidating its full pharmacological profile and optimizing its therapeutic potential.

Development of Design Principles for Enhanced Target Engagement and Selectivity

Based on the accumulated SAR data from this compound and related analogs, several key design principles have emerged for enhancing target engagement and selectivity. These principles guide the rational design of new derivatives with improved pharmacological properties.

A primary consideration is the optimization of substituents on the aromatic ring to modulate electronic properties and exploit specific interactions within the target's binding site. The observation that electron-withdrawing groups can be beneficial provides a starting point for further exploration with a variety of electronically diverse substituents. mdpi.com

Furthermore, the strategic modification of the 4-amino group is a powerful tool for fine-tuning potency and selectivity. The introduction of different functional groups can alter the molecule's polarity, lipophilicity, and hydrogen-bonding capabilities, all of which are critical for target recognition. For example, incorporating groups that can form additional hydrogen bonds or engage in favorable hydrophobic interactions can significantly enhance binding affinity.

Finally, controlling the stereochemistry at the C4 position is paramount. The synthesis and evaluation of individual enantiomers are essential to identify the more active stereoisomer and to develop a deeper understanding of the chiral recognition at the molecular target. This knowledge allows for the design of more rigid analogs that lock the molecule in the bioactive conformation, potentially leading to increased potency and reduced off-target effects.

Strategies for Scaffold Hopping and Bioisosteric Replacement

To explore new chemical space and improve upon the properties of the this compound scaffold, medicinal chemists employ strategies such as scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central chroman ring with a different, structurally distinct core while aiming to retain the key pharmacophoric features necessary for biological activity. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For instance, the chromone (B188151) scaffold has been successfully utilized in scaffold hopping strategies to develop novel inhibitors for various biological targets. nih.govnih.gov While specific examples of scaffold hopping directly from this compound are not prevalent in the literature, the principle can be applied by identifying the key interaction points of the molecule and designing new scaffolds that present these features in a similar spatial arrangement.

Interactive Table: Examples of Bioisosteric Replacements

| Original Functional Group | Potential Bioisostere(s) | Potential Impact |

| Chlorine | Trifluoromethyl, Cyano | Modulation of electronic properties and metabolic stability |

| Oxygen (in chroman ring) | Sulfur, Nitrogen | Alteration of scaffold properties, potential for new interactions |

| Amide (in 4-amino substituent) | Triazole, Oxadiazole, Tetrazole | Improved metabolic stability, altered hydrogen bonding capacity |

Future Perspectives and Emerging Research Avenues for 7 Chlorochroman 4 Amine

Innovations in Sustainable and Green Chemistry for Chroman-4-amine (B2768764) Synthesis

The synthesis of chroman-4-amine derivatives, including 7-Chlorochroman-4-amine, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and the use of sustainable materials. nih.govrsc.org Traditional synthesis methods often involve harsh reaction conditions and the use of toxic reagents. researchgate.net Modern research, however, focuses on developing eco-friendly protocols that offer high yields, cost-effectiveness, and scalability. nih.govresearchgate.net

Innovations in this area include the use of non-toxic, reusable catalysts and environmentally benign solvents. nih.govsharif.edu Methodologies such as microwave irradiation and ultrasound-assisted synthesis are being explored to accelerate reaction times and improve energy efficiency. researchgate.net For instance, photocatalytic approaches using visible light have been developed for the synthesis of related chroman-4-one scaffolds, which are direct precursors to chroman-4-amines. researchgate.net These methods often proceed through radical cascade cyclization mechanisms, demonstrating high functional group tolerance and applicability to gram-scale synthesis. researchgate.net The development of one-pot, multi-component reactions further enhances the sustainability profile by minimizing intermediate purification steps and solvent usage. sharif.edu

Table 1: Comparison of Green Synthesis Strategies for Chroman Scaffolds

| Synthesis Strategy | Catalyst/Mediator | Key Advantages | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Ionic Liquids, Piperidine | Reduced reaction times, high yields, environmentally benign conditions. | researchgate.net |

| Ultrasound Synthesis | Fe3O4@SiO2-imid-PMAn | High yields (94-99%), use of water as a solvent, energy efficiency. | researchgate.netsharif.edu |

| Photocatalysis | Organophotoredox systems, FeCl3 | Use of visible light, room temperature operation, excellent substrate scope. | researchgate.net |

| Magnetic Nanocatalysts | nano-kaoline/BF3/Fe3O4 | High product yields, solvent-free conditions, catalyst recyclability. | sharif.edu |

These green chemistry approaches are pivotal for the future production of this compound, ensuring that its synthesis is both economically viable and environmentally responsible.

Integration with Fragment-Based Drug Discovery and DNA-Encoded Libraries (DELs)

The structural simplicity and favorable physicochemical properties of this compound make it an ideal candidate for modern drug discovery platforms like fragment-based drug discovery (FBDD) and DNA-encoded libraries (DELs).

Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind to biological targets with high ligand efficiency. nih.govnih.gov The chroman scaffold is well-represented in fragment libraries due to its rigid structure and ability to be readily functionalized. nih.govrsc.org In FBDD, a fragment hit like this compound would serve as a starting point. High-resolution structural techniques, such as X-ray crystallography, are then used to understand its binding mode, revealing vectors for chemical elaboration to improve potency and selectivity. nih.govyoutube.com This "fragment growing" or "fragment linking" approach allows for the systematic exploration of the target's binding site, leading to the development of highly optimized drug candidates. unina.it

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of chemical libraries of unprecedented size, often containing billions of unique molecules. nih.govenamine.net Each small molecule in the library is covalently linked to a unique DNA barcode that records its synthetic history. nih.govnih.gov The entire library can be screened against a protein target in a single solution. nih.gov The amine functionality in this compound makes it a suitable building block for DEL synthesis, typically constructed using split-and-pool methodology. nih.govresearchgate.net Its incorporation into a DEL would allow for the rapid identification of potent binders against a wide array of therapeutic targets, significantly accelerating the initial stages of drug discovery. enamine.net

Application as Advanced Chemical Probes and Biological Tools for Mechanistic Studies

Beyond its role as a precursor for therapeutic agents, this compound and its derivatives have significant potential as chemical probes for studying biological systems. The chromone (B188151) and chroman scaffolds possess photochemical properties that make them suitable for developing fluorescent probes. researchgate.net

By conjugating this compound to fluorophores or other reporter molecules, researchers can create tools to visualize and quantify biological processes in real-time. These probes can be designed to bind selectively to specific proteins or other biomolecules, allowing for the investigation of their localization, trafficking, and interactions within living cells. Such tools are invaluable for elucidating complex biological pathways and understanding the mechanism of action of drugs. The development of chroman-based probes is an active area of research, aimed at creating more sophisticated tools for chemical biology.

Exploration of Novel In Vitro Mechanistic Paradigms and Unidentified Biological Targets

A key future direction for this compound is the systematic exploration of its biological targets and mechanisms of action. The chroman scaffold is known to interact with a variety of biological targets, including enzymes like monoamine oxidases (MAOs) and various receptors. nih.gov However, the full spectrum of its biological activity remains to be uncovered.

Modern screening platforms can be used to profile this compound and its derivatives against large panels of proteins to identify novel biological targets. This unbiased approach can reveal unexpected therapeutic opportunities. Furthermore, advanced in vitro assays can provide deep mechanistic insights. For example, researchers are developing new methods to study allosteric modulation of proteins, a mechanism through which many drugs exert their effects. rsc.org Investigating how chroman-based molecules might allosterically regulate enzyme or receptor function could open new avenues for drug design.

Table 2: Potential Biological Target Classes for Chroman-Based Scaffolds

| Target Class | Examples | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE), Kinases | Neurodegenerative Diseases, Cancer | rsc.orgnih.govrsc.org |

| G-Protein Coupled Receptors (GPCRs) | GPR35, GPR55, Opioid Receptors | Pain, Inflammation | |

| Bromodomains | BRD4 | Inflammation, Cancer | nih.gov |

| Ion Channels | Not specified | Various | |

Development of Next-Generation Chroman-Based Scaffolds for Chemical Biology

The chroman ring system is considered a "privileged scaffold," meaning it is a molecular framework capable of providing ligands for diverse biological receptors. researchgate.netnih.gov Future research will focus on creating next-generation chroman-based scaffolds with enhanced properties. This involves the strategic modification of the core structure to improve potency, selectivity, and drug-like properties.

Synthetic chemists are exploring new reactions to diversify the chroman core, introducing novel substituents and creating more complex, three-dimensional structures. researchgate.netmdpi.com This "scaffold hopping" approach, where the chroman core might be modified or replaced with a bioisosteric equivalent, can lead to the discovery of compounds with entirely new biological activity profiles. nih.gov These advanced scaffolds will not only serve as starting points for new medicines but also as versatile platforms for developing sophisticated tools to probe biological systems, further advancing the field of chemical biology. researchgate.netmdpi.com

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-Chlorochroman-4-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction reactions. For example, chlorination of chroman-4-amine precursors using reagents like thionyl chloride (SOCl₂) in anhydrous conditions . Reduction of nitro or imine intermediates with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres is common . To optimize purity, use column chromatography with polar stationary phases (e.g., silica gel) and monitor reaction progress via thin-layer chromatography (TLC). Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and regiochemistry.

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment; GC-MS for volatile byproduct analysis.

- Elemental Analysis : Verify empirical formula (e.g., C₉H₁₀ClNO) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How should researchers conduct a systematic review of existing studies on this compound?

- Methodological Answer : Follow the PRISMA framework:

Search Strategy : Use databases like SciFinder and PubMed with keywords (e.g., "this compound synthesis," "pharmacological activity").

Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., experimental protocols, peer-reviewed journals).

Quality Assessment : Evaluate bias using tools like ROBIS for in vitro/in vivo studies .

Data Synthesis : Tabulate results (e.g., yields, bioactivity IC₅₀ values) for cross-study comparison .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data in the characterization of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations).

- Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in crowded spectral regions.

- Collaborative Analysis : Share raw data with third-party labs to confirm interpretations .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility .

Q. What methodological considerations are critical when assessing nitrosamine impurities in this compound?

- Methodological Answer :

- Sensitivity : Use LC-MS/MS with a detection limit ≤1 ppb, as per ICH M7(R1) guidelines .

- Validation : Perform spike-and-recovery experiments to confirm method accuracy (80–120% recovery).

- Risk Mitigation : Avoid nitrosating agents (e.g., nitrites) during synthesis; monitor pH and temperature .

- Documentation : Record all mitigation steps in quality risk assessments (QbD framework) .

Q. How can experimental design be optimized to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Test ≥6 concentrations in triplicate to calculate EC₅₀/IC₅₀ values.

- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.

- Assay Reproducibility : Use inter-day and inter-operator validation to minimize variability .

- Mechanistic Studies : Pair functional assays (e.g., enzyme inhibition) with structural analyses (e.g., X-ray crystallography) .

Q. What strategies ensure reproducibility when replicating literature-reported syntheses of this compound?

- Methodological Answer :

- Detailed Protocols : Replicate exact conditions (e.g., solvent grades, stirring rates) from primary sources.

- Intermediate Characterization : Isolate and verify key intermediates (e.g., via melting point, FTIR).

- Troubleshooting : If yields diverge, test alternative catalysts (e.g., Pd/C vs. Raney Ni) or inert atmospheres .

Q. Which statistical approaches are appropriate for analyzing bioactivity data from this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。